Ethyl 4-chloro-3-methyl-4-oxobutanoate
CAS No.: 65959-41-3
Cat. No.: VC19370537
Molecular Formula: C7H11ClO3
Molecular Weight: 178.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65959-41-3 |
---|---|
Molecular Formula | C7H11ClO3 |
Molecular Weight | 178.61 g/mol |
IUPAC Name | ethyl 4-chloro-3-methyl-4-oxobutanoate |
Standard InChI | InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3 |
Standard InChI Key | RZWQCMODYQBRMN-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(C)C(=O)Cl |
Introduction
Structural and Physicochemical Properties
Ethyl 4-chloro-3-oxobutanoate has the molecular formula and a molecular weight of 164.59 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 1.23 g/cm³ and a boiling point of 215–217°C. Its structure combines an ethyl ester moiety, a ketone group at C3, and a chlorine atom at C4, creating electrophilic sites amenable to nucleophilic attack or reduction.
The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and keto groups, which polarize the α-hydrogens. This polarization facilitates enantioselective reductions, as demonstrated in baker’s yeast-mediated transformations achieving up to 97% enantiomeric excess (e.e.) .
Synthesis Methodologies
Biocatalytic Asymmetric Reduction
A 2025 patent (CN105063113A) details a biocatalytic route using keto reductase and glucose dehydrogenase to convert ethyl 4-chloroacetoacetate to ethyl 4-chloro-3-hydroxybutanoate . Key parameters include:
Parameter | Optimal Range |
---|---|
Reaction Temperature | 28–33°C |
pH | 6.0–7.5 |
Substrate Concentration | 8–15 g/mL |
Enzyme Loading | 3–8% (w/w of substrate) |
NADPH Co-factor | 0.1–0.3% (w/w of substrate) |
This method achieves yields exceeding 85% with minimal byproducts, leveraging enzyme specificity to avoid racemization .
Baker’s Yeast-Mediated Reduction
Classic studies demonstrate that baker’s yeast reduces ethyl 4-chloro-3-oxobutanoate to both L-(R) and D-(S) enantiomers of 3-hydroxybutanoate, depending on additives :
-
L-(R) Enantiomer: Achieved with allyl bromide (4 g/L), yielding 96% e.e. at 30°C .
-
D-(S) Enantiomer: Produced using allyl alcohol (2 g/L), attaining 91% e.e. under similar conditions .
The choice of additive modulates enzyme activity, with allyl bromide suppressing D-specific reductases to favor the L-enantiomer .
Applications in Pharmaceutical Synthesis
L-Carnitine Production
Ethyl 4-chloro-3-hydroxybutanoate serves as a precursor for L-carnitine, a compound critical in fatty acid metabolism. The biocatalytic route described in CN105063113A provides a scalable, enantiopure intermediate, avoiding costly chiral resolutions .
GABOB Analogues
The compound’s reduction product, (R)-3-hydroxy-4-chlorobutyrate, is a key intermediate for (R)-γ-amino-β-hydroxybutyric acid, a neurotransmitter analogue . Enzymatic methods here outperform chemical synthesis in stereochemical fidelity.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | e.e. (%) | Cost (Relative) | Scalability |
---|---|---|---|---|
Biocatalytic (CN105063113A) | 85–90 | >99 | Moderate | High |
Baker’s Yeast | 70–80 | 91–96 | Low | Medium |
Chemical Reduction | 60–75 | 50–70 | Low | Low |
Biocatalytic methods dominate for high-purity applications, while yeast-mediated routes remain viable for small-scale enantiomer diversification .
Future Directions
Advances in enzyme engineering could further optimize turnover numbers and solvent tolerance, reducing production costs. Additionally, coupling continuous flow systems with biocatalysts may enhance throughput for large-scale pharmaceutical manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume